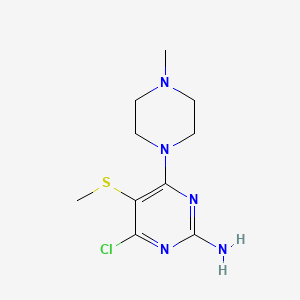![molecular formula C11H13NO2 B14630134 [(E)-3-phenylprop-2-enyl] N-methylcarbamate CAS No. 56984-64-6](/img/structure/B14630134.png)
[(E)-3-phenylprop-2-enyl] N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-phenylprop-2-enyl] N-methylcarbamate, commonly known as carbaryl, is a chemical compound belonging to the carbamate family. It is primarily used as an insecticide and is known for its effectiveness against a wide range of pests. Carbaryl is a white crystalline solid that was first introduced commercially in 1958 by Union Carbide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbaryl can be synthesized through several methods:
Direct Reaction with Methyl Isocyanate: This method involves the reaction of 1-naphthol with methyl isocyanate to produce carbaryl. [ \text{C}{7}\text{OH} + \text{CH}{10}\text{H}{3} ]
Reaction with Phosgene: In this method, 1-naphthol is treated with excess phosgene to produce 1-naphthyl chloroformate, which is then reacted with methylamine to form carbaryl. [ \text{C}{7}\text{OH} + \text{COCl}{10}\text{H}{10}\text{H}{3} ]
Industrial Production Methods
Industrial production of carbaryl typically involves the direct reaction of methyl isocyanate with 1-naphthol due to its cost-effectiveness and simplicity .
Analyse Des Réactions Chimiques
Types of Reactions
Carbaryl undergoes various chemical reactions, including:
Hydrolysis: Carbaryl can be hydrolyzed in the presence of water, leading to the formation of 1-naphthol and methylamine.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Carbaryl can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 1-naphthol and methylamine.
Oxidation: Various oxidation products, including quinones and other derivatives.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Carbaryl has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of carbamate chemistry and reactions.
Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Widely used as an insecticide in agriculture, forestry, and public health.
Mécanisme D'action
Carbaryl exerts its effects primarily through the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine at synaptic junctions, leading to uncontrolled nerve impulses, paralysis, and eventually death in insects .
Comparaison Avec Des Composés Similaires
Carbaryl is part of the carbamate family of insecticides, which includes other compounds such as:
Aldicarb: Known for its high toxicity and effectiveness against a broad spectrum of pests.
Methomyl: Another carbamate insecticide with similar properties but different applications.
Propoxur: Used in both agricultural and residential settings for pest control.
Uniqueness
Carbaryl is unique among carbamate insecticides due to its relatively low toxicity to mammals and its broad-spectrum effectiveness against a wide range of insect pests .
Propriétés
Numéro CAS |
56984-64-6 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enyl] N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,12,13)/b8-5+ |
Clé InChI |
QKLRZFXPDQBUFE-VMPITWQZSA-N |
SMILES isomérique |
CNC(=O)OC/C=C/C1=CC=CC=C1 |
SMILES canonique |
CNC(=O)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

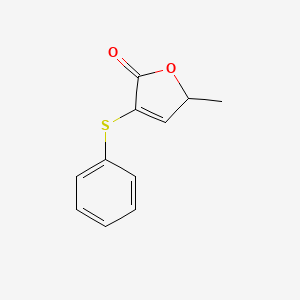
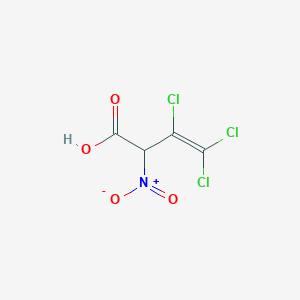
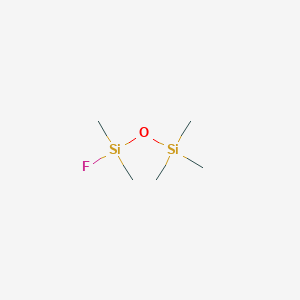
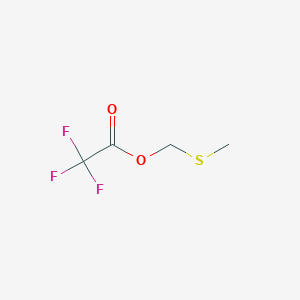
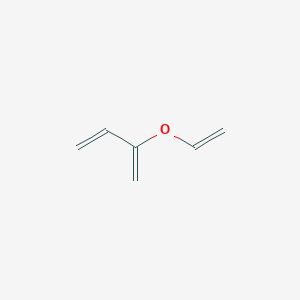
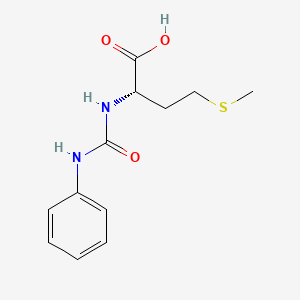
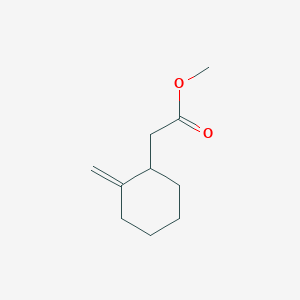
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
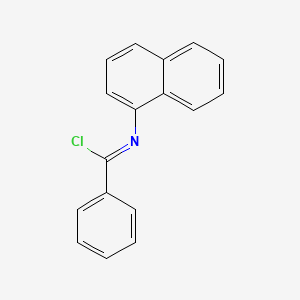
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
